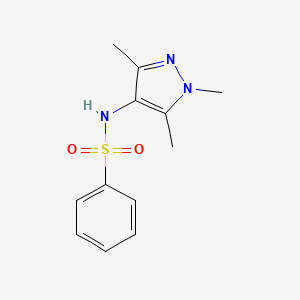![molecular formula C13H16N4OS B5716006 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained attention in the field of cancer research due to its potential as an anti-tumor agent.
Wirkmechanismus
The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the induction of cytokines and chemokines, particularly tumor necrosis factor alpha (TNF-α). TNF-α induces tumor necrosis and inhibits angiogenesis, leading to the regression of tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of cytokines and chemokines, particularly TNF-α, in both tumor cells and immune cells. This leads to the induction of tumor necrosis and inhibition of angiogenesis, resulting in tumor regression. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, this compound has limitations in terms of its toxicity and side effects, which may limit its use in clinical settings.
Zukünftige Richtungen
For 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide research include further investigation into its mechanism of action, as well as its potential as a combination therapy with other anti-tumor agents. Additionally, research into the development of more potent and less toxic analogs of this compound may lead to improved efficacy and safety in clinical settings. Finally, the use of this compound in combination with immunotherapy may also be an area of future research.
Synthesemethoden
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with ammonium thiocyanate to form 3-methylbenzothiocyanate. This intermediate is then reacted with sodium azide and sodium methoxide to form 3-methyl-1,2,4-triazole-5-thiol. Finally, the triazole-thiol intermediate is reacted with 3-methylacetanilide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-5-4-6-11(7-9)14-12(18)8-19-13-16-15-10(2)17(13)3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVJEINDSQQZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)


![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)

![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)